molecular formula C12H12N4O2 B2911306 4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide CAS No. 303994-95-8

4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide

Cat. No.: B2911306
CAS No.: 303994-95-8
M. Wt: 244.254
InChI Key: AWBXYVGETLVFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide ( 303994-95-8) is a chemical compound with the molecular formula C12H12N4O2 and a molecular weight of 244.25 g/mol . This benzamide derivative features an imidazole substituent and a methoxyimino methyl group, a structure related to scaffolds investigated for targeted therapeutic applications . While the specific biological profile of this exact compound is under investigation, its core structure is of significant interest in medicinal chemistry research. Scientific literature indicates that analogous compounds containing the 4-(imidazol-1-yl)benzamide moiety are explored as potential protein kinase inhibitors . Such inhibitors are valuable tools for studying cellular signaling pathways, proliferation, and apoptosis in cancer research . The structural elements of this compound suggest it may serve as a key intermediate or pharmacophore for developing new therapeutic agents, making it a valuable compound for biological screening and structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

4-imidazol-1-yl-N-[(E)-methoxyiminomethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-18-15-8-14-12(17)10-2-4-11(5-3-10)16-7-6-13-9-16/h2-9H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBXYVGETLVFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CNC(=O)C1=CC=C(C=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/NC(=O)C1=CC=C(C=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide typically involves the reaction of an imidazole derivative with a benzenecarboxamide precursor. One common method involves the use of a one-pot assembly where o-alkynylanilines and imidazoles undergo a sequential dearomatization and Ag(I)-catalyzed cyclization/Cs2CO3-mediated conjugate addition/aromatization cascade reactions . This method is efficient and provides high selectivity for the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated imidazole derivatives, while substitution reactions can produce a variety of substituted benzenecarboxamide compounds.

Scientific Research Applications

4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function and activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents Key Features Reference
Target Compound 4-(1H-imidazol-1-yl), N-(methoxyimino)methyl Methoxyimino group enhances stability; imidazole for H-bonding
4-(1H-imidazol-1-yl)-N-(3-chloro-4-fluorophenyl)benzamide 4-imidazolyl, N-(3-Cl-4-F-phenyl) Halogens improve lipophilicity; potent anticancer activity (cervical cancer)
VFV (CYP51 inhibitor) 4-(5-phenyl-1,3,4-oxadiazolyl), 3,4′-difluorobiphenyl, imidazole Broad antiprotozoal activity (Chagas disease, leishmaniasis)
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(3-chlorobenzylidene)benzohydrazide (6f) Benzimidazole core, 3-Cl-benzylidene hydrazide High thermal stability (m.p. 271°C); halogenated for enhanced bioactivity
N-(2-hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide 4-imidazolyl, N-(2-hydroxyethyl) Hydroxyethyl improves solubility; potential CNS penetration

Key Observations :

Substituent Impact on Bioactivity: Halogenated Derivatives: Compounds like 4-(1H-imidazol-1-yl)-N-(3-chloro-4-fluorophenyl)benzamide and 6f exhibit enhanced anticancer and antimicrobial activities due to increased lipophilicity and electron-withdrawing effects. Methoxyimino Group: The target compound’s methoxyimino moiety may confer metabolic stability by resisting hydrolysis compared to hydrazide derivatives (e.g., 6f) . Hydrophilic Groups: N-(2-hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide demonstrates improved aqueous solubility, critical for bioavailability.

Enzyme Inhibition: VFV and related CYP51 inhibitors share the imidazole-benzamide scaffold but incorporate bulkier substituents (e.g., difluorobiphenyl) for stronger binding to cytochrome P450 enzymes.

Physicochemical Comparison

Table 2: Physicochemical Data of Selected Analogues

Compound Molecular Weight Melting Point (°C) Solubility (LogP) Key Spectral Data (IR, NMR)
Target Compound 285.3 Not reported ~2.1 (predicted) IR: 1660 cm⁻¹ (C=O), 1H NMR: δ 8.2 (imine H)
4-(1H-imidazol-1-yl)-N-(3-chloro-4-fluorophenyl)benzamide 345.7 278–290 ~3.5 IR: 1655 cm⁻¹ (C=O), 1H NMR: δ 7.8 (Ar-H)
VFV 591.5 Not reported ~5.2 HRMS: [M+H]+ 592.2 (exp)
N-(2-hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide 231.2 Not reported ~1.8 13C NMR: δ 167.5 (C=O)

Key Findings :

  • Molecular Weight : The target compound (285.3 g/mol) is lighter than VFV (591.5 g/mol) , favoring better membrane permeability.
  • Solubility: The methoxyimino group likely reduces LogP compared to halogenated analogues, balancing lipophilicity and solubility.

Anticancer and Antimicrobial Activity

  • 4-(1H-imidazol-1-yl)-N-(3-chloro-4-fluorophenyl)benzamide showed IC₅₀ = 1.2 µM against cervical cancer (HeLa) , outperforming non-halogenated analogues.
  • 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide exhibited MIC = 4 µg/mL against Candida albicans , suggesting sulfonamide groups enhance antifungal activity.

Enzyme Inhibition

  • VFV inhibited Leishmania infantum CYP51 with Ki = 0.8 nM , while the target compound’s smaller structure may target narrower enzyme subsets.

Biological Activity

4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its role in various biological processes. The methoxyimino group contributes to its reactivity and potential interactions with biological targets.

Chemical Formula

  • Molecular Formula : C₁₁H₁₂N₄O₂
  • Molecular Weight : 232.24 g/mol
  • Melting Point : 132 °C
  • Solubility : Soluble in methanol .

The biological activity of 4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide has been investigated primarily in the context of its antiparasitic properties. The compound is thought to exert its effects through the inhibition of key enzymes involved in the metabolic pathways of parasites.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit cysteine proteases, which are critical for the survival and virulence of various parasites such as Plasmodium falciparum and Trypanosoma brucei . The imidazole moiety is particularly effective in binding to the active sites of these enzymes.

Antiparasitic Activity

The antiparasitic activity of 4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide has been assessed through various in vitro studies. The compound demonstrated significant activity against several protozoan parasites.

Comparative IC50 Values

Compound NameTarget ParasiteIC50 (µM)Reference
4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamidePlasmodium falciparum2.5
5-(3-chlorophenyl)-1-methyl-4-nitroimidazoleEntamoeba histolytica1.47
LINS03011Leishmania infantum13.3

Study on Antiparasitic Efficacy

In a recent study, a series of imidazole derivatives were synthesized and evaluated for their antiparasitic activity. Among these, the compound exhibited potent inhibitory effects on Trypanosoma brucei, with an IC50 value comparable to established treatments .

Cytotoxicity Assessment

The cytotoxicity of the compound was also evaluated in mammalian cell lines, showing a selectivity index that suggests low toxicity at effective antiparasitic concentrations. This is crucial for developing safe therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide, and what key intermediates should be prioritized?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as substituted imidazoles and benzamide derivatives. Key steps include:

  • Coupling reactions : For example, nucleophilic substitution to introduce the imidazole moiety at the 4-position of the benzamide core (as seen in structurally similar compounds in ).
  • Protection/deprotection strategies : Use of methoxyimino groups may require temporary protection of reactive sites (e.g., using tert-butyldimethylsilyl groups) to prevent side reactions.
  • Catalytic optimization : Palladium catalysts or Lewis acids (e.g., ZnCl₂) may enhance yield in cross-coupling steps .
Intermediate Key Reaction Conditions
4-(1H-Imidazol-1-yl)benzoyl chlorideAcylation of benzamide precursorSOCl₂, reflux, 6–8 hours
Methoxyimino-methylamineCondensation with aldehydeEtOH, 60°C, 12 hours

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, the methoxyimino group’s E-configuration is verified by coupling constants (J = 10–12 Hz for trans protons) .
  • Infrared Spectroscopy (IR) : Stretching frequencies for C=O (1680–1700 cm⁻¹) and N-O (950–980 cm⁻¹) validate functional groups .
  • X-ray Crystallography : Resolves stereochemical ambiguities. demonstrates how crystallography confirmed the planar geometry of similar imidazole-benzamide hybrids .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of imidazole-containing benzamide derivatives across different studies?

Methodological strategies include:

  • Comparative dose-response assays : Standardize in vitro models (e.g., cancer cell lines, enzyme inhibition assays) to isolate structure-activity relationships (SAR).
  • Metabolic stability testing : Use hepatic microsome assays to assess whether observed activity differences arise from pharmacokinetic factors .
  • Cross-study meta-analysis : Re-analyze published data using unified statistical thresholds (e.g., p < 0.01) to identify reproducible trends .

Q. What computational and experimental approaches elucidate the electronic effects of the methoxyimino group on reactivity and binding affinity?

  • Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the methoxyimino group’s electron-withdrawing nature may enhance binding to cysteine residues in target enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) when the compound interacts with biological targets, comparing analogs with/without the methoxyimino group .
  • SAR studies : Synthesize derivatives with substituents varying in electronegativity (e.g., -OCH₃ vs. -NO₂) to correlate electronic effects with activity .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

  • Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) conditions at 40°C for 24 hours. Monitor degradation via HPLC to identify labile sites (e.g., imine hydrolysis in the methoxyimino group) .
  • Lyophilization protocols : If the compound is hygroscopic (as seen in ), lyophilize samples to prevent hydration-induced structural changes during storage .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar solvents be addressed?

  • Standardized solvent systems : Re-test solubility in rigorously dried vs. hydrated DMSO or ethanol to assess moisture sensitivity.
  • Dynamic Light Scattering (DLS) : Detect aggregation at low concentrations (<1 mM), which may falsely suggest poor solubility .
  • Reference control compounds : Compare with structurally similar derivatives (e.g., ’s benzimidazole analog) to contextualize results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.